[2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid
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Overview
Description
[2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid: is an organic compound characterized by the presence of a chlorophenyl group attached to a pyrimidine ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 4-chlorobenzaldehyde and urea, under acidic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the pyrimidine ring reacts with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Formation of the Acetic Acid Moiety: The final step involves the esterification of the intermediate product with chloroacetic acid under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine:
Drug Development: [2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Biological Probes: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industry:
Agriculture: It can be used in the synthesis of agrochemicals, such as herbicides and pesticides.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of [2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
[2-(4-Chlorophenyl)-pyrimidin-5-yl]-acetic acid: Lacks the oxy group, leading to different reactivity and applications.
[2-(4-Chlorophenyl)-pyrimidin-5-yloxy]-propionic acid: Contains a propionic acid moiety instead of acetic acid, affecting its biological activity.
Uniqueness:
Structural Features: The presence of both the chlorophenyl and pyrimidin-5-yloxy groups imparts unique chemical properties, such as increased stability and reactivity.
Biological Activity: The specific arrangement of functional groups enhances its potential as a therapeutic agent, making it more effective in certain applications compared to similar compounds.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)pyrimidin-5-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-9-3-1-8(2-4-9)12-14-5-10(6-15-12)18-7-11(16)17/h1-6H,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWUIDVYDQWNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)OCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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